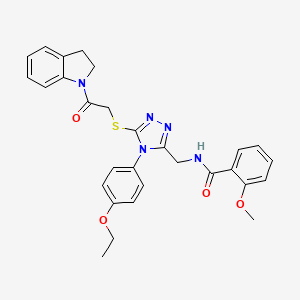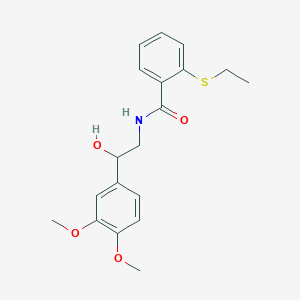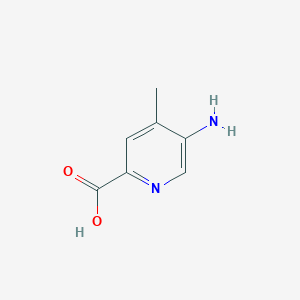![molecular formula C20H14FN5O3 B2523950 7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923505-10-6](/img/structure/B2523950.png)
7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It has a purine backbone, which is a type of nitrogen-containing heterocycle that is a key component of many biological molecules, including DNA and RNA. The molecule also contains a fluorophenyl group, a hydroxyphenyl group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by the addition of the various substituents. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, which is aromatic, would contribute to the compound’s stability. The fluorophenyl and hydroxyphenyl groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The purine ring might undergo substitution reactions, while the hydroxyphenyl group could participate in reactions involving the hydroxyl (-OH) group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and hence its solubility in different solvents .Aplicaciones Científicas De Investigación
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including structures similar to the specified compound, are pivotal in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds serve as scaffolds in drug discovery, supported by various medications in use like phenytoin and enzalutamide. They exhibit a variety of therapeutic and agrochemical applications due to their significant biological activities. Hydantoins and their hybrids form crucial components in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, offering potential medical applications. The Bucherer-Bergs reaction facilitates the synthesis of hydantoin, highlighting an efficient method for preparing new organic compounds with potential therapeutic applications (Shaikh et al., 2023).
Pharmacophore Design of Kinase Inhibitors
The compound's scaffold is instrumental in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. These inhibitors showcase the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. The selective inhibitors bind to the ATP pocket, displacing ATP and occupying the hydrophobic region. This highlights the role of such structures in developing inhibitors with enhanced selectivity and potency for therapeutic purposes (Scior et al., 2011).
Unnatural Base Pairs for Synthetic Biology
In synthetic biology, the compound's related scaffolds contribute to developing unnatural base pairs beyond standard Watson-Crick base pairs. This research underscores the significance of shape complementarity, enhanced stacking ability, and non-canonical hydrogen bonds in developing Im : Na pairs for synthetic biology applications. These properties enable the recognition of Im bases as ring-expanded purines and Na bases as ring-expanded pyrimidines, fostering the design of complementary base pairs for PCR and potentially revolutionizing synthetic biology (Saito-Tarashima & Minakawa, 2018).
Optoelectronic Materials from Quinazolines and Pyrimidines
Quinazolines and pyrimidines, closely related to the queried compound, have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these structures into π-extended conjugated systems is crucial for creating novel optoelectronic materials. These compounds, especially when polyhalogenated, serve as starting materials for the synthesis of polysubstituted fluorescent quinazolines, demonstrating significant potential in the development of materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-6-(2-hydroxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3/c1-24-17-16(18(28)23-20(24)29)25-10-14(11-6-8-12(21)9-7-11)26(19(25)22-17)13-4-2-3-5-15(13)27/h2-10,27H,1H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBCBFXPHGONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2523880.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2523881.png)


![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523884.png)

![Cyclohexyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2523887.png)

![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride](/img/structure/B2523889.png)
![1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2523890.png)